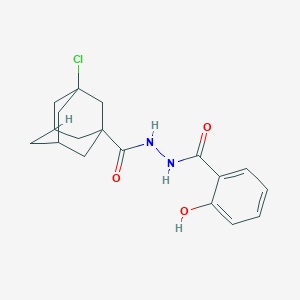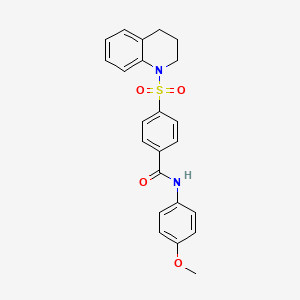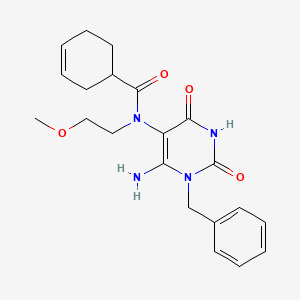![molecular formula C23H34N2O3 B7452587 2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7452587.png)
2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide, also known as PACAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. PACAP is a synthetic peptide that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of 2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide is not yet fully understood, but it is believed to involve the activation of various signaling pathways in the body. These pathways are involved in a wide range of cellular processes, including cell growth and differentiation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has been found to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of immune function, and the promotion of cell survival. It has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide in lab experiments is its ability to modulate a wide range of cellular processes. This makes it a versatile tool for researchers studying various biological systems. However, one limitation of using 2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may continue to investigate its potential applications in the regulation of immune function and the treatment of inflammatory diseases. Further studies may also be conducted to better understand its mechanism of action and to identify potential therapeutic targets.
Métodos De Síntesis
The synthesis of 2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide involves the use of various chemical reactions, including amide coupling and protection/deprotection steps. The process typically involves the use of solid-phase peptide synthesis, which allows for the efficient production of large quantities of the compound.
Aplicaciones Científicas De Investigación
2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of areas. One area of interest is its potential use as a neuroprotective agent, with studies showing that it may have the ability to protect neurons from damage caused by various factors such as oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-18(26)20-9-11-21(12-10-20)28-19(2)22(27)24-17-23(13-5-3-6-14-23)25-15-7-4-8-16-25/h9-12,19H,3-8,13-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZKNTPANPDLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCCC1)N2CCCCC2)OC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[1-(2,4-Difluorophenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7452534.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide](/img/structure/B7452540.png)

![[2-[(2-methylcyclohexyl)amino]-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452546.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B7452547.png)

![2-[3-(4-Chlorophenyl)-5-(3-oxobutan-2-ylsulfanyl)-1,2,4-triazol-4-yl]acetic acid](/img/structure/B7452557.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B7452573.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetamide](/img/structure/B7452579.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7452586.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B7452617.png)